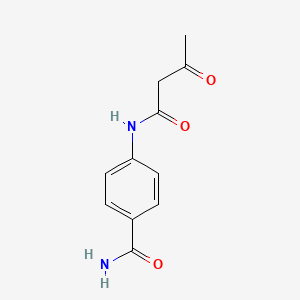

4-(3-Oxobutanamido)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxobutanoylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-4-2-8(3-5-9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHMIKIYRAREFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356619 | |

| Record name | 4-(3-Oxobutanamido)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56766-13-3 | |

| Record name | 4-(3-Oxobutanamido)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Context and Research Imperatives for 4 3 Oxobutanamido Benzamide

Amide functional groups are central to the structure and function of numerous biologically significant molecules, including proteins and peptides, where they form the essential peptide bonds. fiveable.mesolubilityofthings.comlibretexts.org Their unique resonance stabilization and hydrogen bonding capabilities contribute to their stability and influence their physical properties, such as high boiling points and solubility in polar solvents. solubilityofthings.com In addition to their biological roles, amides are prevalent in a wide array of synthetic materials, including polymers like nylon and Kevlar, as well as in many pharmaceutical compounds. fiveable.me The development of efficient and sustainable methods for creating amide bonds is a key area of research, highlighting the importance of these compounds in modern chemistry. pulsus.com

Both acetoacetamide (B46550) and benzamide (B126) moieties are of considerable importance in the realms of organic synthesis and biochemistry. Acetoacetamide (3-oxobutanamide) serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com It is a building block in the production of dyes and pigments. echemi.comwikipedia.org The acetoacetamide structure is characterized by a ketone and an amide functional group, making it reactive in various chemical transformations. cymitquimica.com

Benzamide, the simplest amide derivative of benzoic acid, and its derivatives are recognized for their wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.com The benzamide scaffold is a common feature in many therapeutic agents. solubilityofthings.comresearchgate.net Its structural properties, including the benzene (B151609) ring connected to a carboxamide group, make it a valuable component in medicinal chemistry and material science. solubilityofthings.com

Research into β-ketoamides, the class of compounds to which 4-(3-Oxobutanamido)benzamide belongs, has a long history, with early studies focusing on their reactivity in cyclization and condensation reactions for synthesizing heterocyclic compounds. smolecule.com The interest in these compounds grew with the discovery of natural products containing α-ketoamide motifs, which are crucial for immunosuppressant and other biological activities. smolecule.comtandfonline.com

Contemporary research on β-ketoamides continues to explore their potential in various applications. For instance, novel β-ketoamide curcumin (B1669340) analogs have been synthesized and screened for anti-diabetic activities. nih.gov Furthermore, β-ketoamides are investigated as protease inhibitors, with some showing potent inhibitory effects. ethz.ch The asymmetric synthesis of enantioenriched β-ketoamides is another active area of research, aiming to produce stereochemically defined molecules for various applications. nih.gov

The primary objective of this article is to provide a focused and detailed scientific overview of the chemical compound this compound. The investigation will be strictly limited to its synthesis, physicochemical properties, spectroscopic characterization, and structural analysis. The aim is to present a thorough and scientifically accurate account of this specific molecule, drawing from established chemical principles and research findings.

Advanced Synthetic Methodologies for 4 3 Oxobutanamido Benzamide and Structural Analogues

Strategic Retrosynthetic Deconstruction of the 4-(3-Oxobutanamido)benzamide Framework

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is at the central amide bond, which is a common and reliable bond-forming reaction.

This primary disconnection, via a functional group interconversion (FGI) approach, simplifies the target molecule into two key synthons: an electrophilic acetoacetyl synthon and a nucleophilic 4-aminobenzamide (B1265587) synthon. The corresponding chemical equivalents for these synthons are readily accessible. The acetoacetyl moiety can be derived from reagents like diketene (B1670635) or an acetoacetate (B1235776) ester, while the nucleophilic component is 4-aminobenzamide.

A further disconnection of 4-aminobenzamide reveals 4-nitrobenzoic acid as a plausible starting material, which can be converted to 4-aminobenzamide through a sequence of amidation and nitro group reduction. This multi-step deconstruction provides a clear and practical roadmap for the forward synthesis of the target molecule from simple precursors.

Development and Optimization of Synthetic Pathways to this compound

Based on the retrosynthetic analysis, the forward synthesis involves the formation of the crucial amide bond between 4-aminobenzamide and an appropriate acetoacetylating agent. The optimization of this pathway involves exploring various reaction conditions, catalysts, and modern synthetic technologies to enhance yield, purity, and sustainability.

The formation of the amide bond is one of the most common reactions in pharmaceutical and medicinal chemistry. nih.gov A primary pathway for synthesizing this compound involves the direct acylation of 4-aminobenzamide. A highly efficient reagent for this transformation is diketene, which reacts with amines to form acetoacetamides. This reaction is often carried out in an appropriate solvent, such as toluene (B28343) or an alcohol.

Alternatively, transamidation reactions can be employed, where an ester, such as ethyl acetoacetate, reacts with the amine. nih.gov This method may require a catalyst or elevated temperatures to proceed efficiently. nih.gov Direct amidation, coupling a carboxylic acid (acetoacetic acid) with the amine, typically requires activating agents like dicyclohexylcarbodiimide (B1669883) or can be facilitated by catalysts. bohrium.com Boron-based reagents, for instance, have been shown to be effective for direct amidation reactions. nih.govnih.gov The choice of method often depends on factors like substrate availability, desired purity, and scalability.

| Method | Acylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acylation | Diketene | Inert solvent (e.g., toluene), moderate temperature | High reactivity, good yields | Diketene is reactive and requires careful handling |

| Transamidation | Ethyl acetoacetate | Heat, potential catalyst (e.g., Lewis acid) | Readily available reagents | May require harsh conditions, equilibrium considerations nih.gov |

| Direct Amidation | Acetoacetic acid | Coupling agent (e.g., DCC) or catalyst (e.g., B(OCH2CF3)3) nih.gov | High atom economy nih.gov | Requires stoichiometric activating agents, potential for racemization in chiral systems nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In the synthesis of this compound, these principles can be applied by selecting environmentally benign solvents, minimizing waste, and utilizing recyclable catalysts. For instance, performing the reaction under solvent-free conditions, if feasible, significantly reduces volatile organic compound (VOC) emissions. rasayanjournal.co.in Where a solvent is necessary, greener alternatives to traditional solvents like dichloromethane (B109758) or DMF are preferred.

Catalyst selection is also crucial. An ideal catalyst should exhibit high activity and selectivity and be easily separable from the reaction mixture for recycling. researchgate.net The use of heterogeneous catalysts or catalysts immobilized on solid supports can facilitate easy removal and reuse, aligning with green chemistry goals. researchgate.net

Modern catalytic methods offer powerful tools for synthesizing complex molecules and derivatives with high precision.

Organocatalysis : Boron-based catalysts can be used for direct amide synthesis, offering a metal-free alternative. researchgate.net Furthermore, organocatalysts could be employed in derivatization reactions, for example, in asymmetric reductions of the keto group within the this compound structure to produce chiral alcohols.

Biocatalysis : Enzymes offer unparalleled selectivity under mild, environmentally friendly conditions. acib.atresearchgate.net For the synthesis of derivatives, biocatalysts could be used for stereoselective transformations. researchgate.net For instance, a ketoreductase enzyme could reduce the ketone in this compound to a specific stereoisomer of the corresponding secondary alcohol. Nitrile hydratase enzymes can also be used to selectively hydrolyze nitriles to amides under mild conditions, which could be relevant in alternative synthetic routes. researchgate.net

Transition Metal Catalysis : Transition metals like palladium, copper, and rhodium are versatile catalysts for a wide range of organic transformations. researchgate.net In the context of synthesizing derivatives of this compound, transition metal-catalyzed cross-coupling reactions could be used to modify the aromatic ring. researchgate.net Recent advances in C-H amination reactions, often catalyzed by transition metals, provide streamlined routes to create C-N bonds, which could be applied to generate structural analogues. researchgate.netibs.re.kr

| Catalysis Type | Catalyst Example | Potential Application | Key Advantage |

|---|---|---|---|

| Organocatalysis | Boron-based reagents (e.g., B(OCH2CF3)3) nih.gov | Direct amidation for primary synthesis | Metal-free, avoids toxic heavy metals |

| Biocatalysis | Ketoreductases, Nitrile Hydratases researchgate.net | Stereoselective reduction of the ketone; alternative amide formation routes | High chemo-, regio-, and stereoselectivity under mild conditions acib.at |

| Transition Metal Catalysis | Palladium, Copper, Iridium researchgate.netibs.re.kr | Cross-coupling for aromatic ring derivatization; C-H amination ibs.re.kr | High efficiency in forming C-C and C-N bonds |

To improve reaction efficiency, safety, and scalability, modern techniques such as continuous flow processing and microwave irradiation are increasingly adopted.

Continuous Flow Synthesis : This technique involves pumping reagents through a reactor where the reaction occurs. It offers superior control over reaction parameters like temperature and pressure, leading to higher yields and purity. nih.govorganic-chemistry.org Flow chemistry is inherently safer for handling hazardous reagents and allows for straightforward scalability without extensive re-optimization. organic-chemistry.orggoogle.com The synthesis of various amides and other functional groups has been successfully demonstrated using continuous flow reactors. nih.govnih.gov

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. rasayanjournal.co.in Many organic reactions, including amide synthesis, have seen significant reductions in reaction times from hours to minutes. rasayanjournal.co.inresearchgate.net This technique is particularly valuable for high-speed combinatorial chemistry and rapid optimization of reaction conditions. rasayanjournal.co.in Microwave-assisted synthesis can be performed with or without solvents, contributing to green chemistry goals. mdpi.com

Functional Group Interconversions and Derivatization Strategies for this compound

The structure of this compound possesses several functional groups—a ketone, two distinct amide linkages, and an aromatic ring—that are amenable to further chemical modification. Functional group interconversion (FGI) is a key strategy for creating a library of analogues from a common intermediate. ub.eduimperial.ac.uk

Ketone Modifications : The β-keto group is a versatile handle for derivatization. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This reduction can be performed stereoselectively using chiral catalysts or enzymes. The resulting alcohol can be further functionalized, for example, through etherification or esterification.

Aromatic Ring Substitutions : The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce new substituents. These new groups can then serve as handles for further modifications, for instance, through transition metal-catalyzed cross-coupling reactions.

Amide Bond Modifications : While amides are generally stable, they can be hydrolyzed back to the constituent carboxylic acid and amine under acidic or basic conditions. The terminal primary amide could potentially be dehydrated to a nitrile group.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this compound analogues in various applications.

Asymmetric Synthesis of Chiral Analogues of this compound

The asymmetric synthesis of chiral analogues of this compound is a critical area of research, driven by the need to investigate the stereospecific interactions of these molecules with biological targets. The introduction of a chiral center, typically at the α-position to the keto group or at the β-position via reduction, can lead to enantiomers with significantly different pharmacological activities. Methodologies for achieving high enantioselectivity in the synthesis of β-ketoamides and their derivatives primarily rely on chiral catalysts, chiral auxiliaries, and biocatalytic transformations.

A significant challenge in the asymmetric synthesis of α-substituted 1,3-dicarbonyl compounds is the potential for racemization due to keto-enol tautomerization. nih.govnih.gov Consequently, strategies that can effectively control stereochemistry during bond formation and yield stereochemically stable products are of high value.

One innovative approach involves a researchgate.netresearchgate.net-sigmatropic sulfonium (B1226848) rearrangement mediated by a chiral sulfinimine. nih.govnih.gov This method facilitates the creation of enantioenriched β-ketoamides from unfunctionalized amide substrates in a single, highly chemoselective step. The process demonstrates excellent chirality transfer and broad functional group tolerance, making it applicable to complex starting materials. nih.gov

Organocatalysis offers another powerful route to chiral β-ketoamides. For instance, the α-alkylation of cyclic β-keto amides can be achieved with high enantioselectivity using cinchona-derived phase-transfer catalysts. rsc.org This metal-free approach provides the desired products in good yields and high enantiomeric excess (ee). The catalyst's recyclability and the scalability of the reaction enhance its practical utility. rsc.org Chiral Brønsted acids have also emerged as effective organocatalysts for a variety of asymmetric transformations, including cascade reactions that can build molecular complexity rapidly. eurekaselect.com

Furthermore, chiral isothiourea catalysts have been successfully employed in the atroposelective N-acylation of aniline-derived sulfonamides, a strategy that could be adapted for creating axial chirality in analogues of this compound. nih.gov

The tables below summarize key findings from various studies on the asymmetric synthesis of β-ketoamides, which are directly applicable to the synthesis of chiral analogues of this compound.

Table 1: Methodologies for Asymmetric Synthesis of β-Ketoamide Analogues

| Methodology | Chiral Mediator | Key Transformation | Typical Substrates | Ref. |

|---|---|---|---|---|

| Sigmatropic Rearrangement | Chiral Sulfinimine | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Unfunctionalized Amides | nih.govnih.gov |

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Asymmetric α-Alkylation | Cyclic β-Keto Amides | rsc.org |

| Organocatalysis | Chiral Isothiourea | Atroposelective N-Acylation | Aniline-derived Sulfonamides | nih.gov |

| Biocatalysis | Amine Transaminase (ATA) | Reductive Amination | β-Keto Acids | researchgate.net |

Table 2: Performance of Selected Catalytic Systems

| Catalyst/Mediator | Substrate Type | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Ref. |

|---|---|---|---|---|

| Chiral Sulfinimine | N-Aryl Amide | High | High Stereoselectivity | nih.gov |

| Cinchona-derived PTC | Tetralone-derived β-Keto Amide | up to 98% | up to 98% ee | rsc.org |

| (S)-specific ATA | Aromatic β-Keto Acid | Not specified | High (S-selectivity) | researchgate.net |

These advanced methodologies provide a robust toolkit for the synthesis of a wide array of chiral analogues of this compound, enabling detailed structure-activity relationship studies and the development of stereochemically pure compounds for further investigation.

Mechanistic Elucidation of Reactivity and Transformation Pathways of 4 3 Oxobutanamido Benzamide

Detailed Investigation of Amide Hydrolysis and Transamidation Kinetics and Mechanisms

The presence of two distinct amide linkages in 4-(3-Oxobutanamido)benzamide allows for complex hydrolysis and transamidation reactions. The kinetics and mechanisms are influenced by factors such as pH, temperature, and catalysts.

Amide Hydrolysis: Amide hydrolysis can proceed under acidic or basic conditions. The acid-catalyzed mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for a subsequent nucleophilic attack by water. youtube.com This is generally considered the rate-determining step. researchgate.net The reaction is often irreversible under acidic conditions because the amine product is protonated, rendering it non-nucleophilic. youtube.com The hydrolysis rate is dependent on pH and generally follows pseudo-first-order kinetics with respect to the amide concentration. psu.eduresearchgate.net Studies on N-substituted amides suggest the reaction follows a nucleophilic substitution (SN2) mechanism where water acts as the nucleophile. researchgate.net

Transamidation: Transamidation involves the exchange of the amine portion of an amide with another amine. These reactions can be facilitated by various catalysts, including organocatalysts like benzoic acid or L-proline, as well as metal complexes. nih.govresearchgate.net A proposed mechanism for secondary amides involves the initial formation of a complex between the catalyst and the amide. nih.gov This is followed by a nucleophilic attack from the incoming amine, proton transfer events, and the formation of a cyclic intermediate. nih.gov The reaction is often driven to completion by the removal of the liberated amine, which can shift the equilibrium. semanticscholar.org

| Reaction Type | Catalyst/Conditions | Key Mechanistic Steps | Kinetic Characteristics |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of amine. youtube.comresearchgate.net | First-order in amide and acid concentration in dilute solutions. researchgate.netpsu.edu |

| Base-Catalyzed Hydrolysis | OH⁻, Heat | 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion (leaving group). | Typically second-order overall (first-order in both amide and base). |

| Catalytic Transamidation | Metal complexes, Organocatalysts (e.g., L-proline, benzoic acid) nih.govresearchgate.net | 1. Activation of the amide carbonyl. 2. Nucleophilic attack by the incoming amine. 3. Formation of a tetrahedral or cyclic intermediate. nih.gov | Rate is dependent on catalyst and substrate concentrations. |

Examination of Nucleophilic and Electrophilic Reactivity at the Carbonyl Centers and Aromatic Ring

The molecule possesses multiple sites susceptible to nucleophilic and electrophilic attack.

Carbonyl Centers: There are three electrophilic carbonyl carbons: one in the primary benzamide (B126) group, one in the secondary β-ketoamide linkage, and the ketone carbonyl. The ketone carbonyl is generally the most electrophilic and thus most reactive toward nucleophiles. The electrophilicity of the amide carbonyls is reduced due to the delocalization of the nitrogen lone pair into the carbonyl group via resonance.

α-Carbon: The methylene (B1212753) group situated between the two carbonyls (the α-carbon) is acidic. Deprotonation at this site by a base leads to the formation of a resonance-stabilized enolate, which is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

| Site | Type of Center | Potential Reactions | Notes |

|---|---|---|---|

| Ketone Carbonyl Carbon | Electrophilic | Nucleophilic addition (e.g., reduction, Grignard reaction), Acetal formation | Most reactive carbonyl center. |

| Amide Carbonyl Carbons | Electrophilic | Nucleophilic acyl substitution (e.g., hydrolysis, transamidation) | Less reactive than the ketone due to resonance stabilization. |

| Aromatic Ring (ortho to amide) | Nucleophilic | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Activated by the amide group (ortho-directing). |

| α-Carbon (between carbonyls) | Nucleophilic (as enolate) | Alkylation, Aldol condensation | Acidity is enhanced by two flanking carbonyl groups. |

Tautomeric Equilibria and Intramolecular Rearrangements Involving the β-Ketoamide Moiety

The β-ketoamide moiety of this compound is central to its structural dynamics, primarily through tautomerism.

Tautomeric Equilibria: The most significant tautomeric relationship is the keto-enol equilibrium. lifescienceglobal.com The molecule exists as a mixture of the keto-amide tautomer and two possible enol-amide tautomers (E/Z isomers). The Z-enol form is often predominant in solution, as it is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. lifescienceglobal.comresearchgate.net The position of this equilibrium is sensitive to several factors. Studies on similar β-ketoamides have shown that the enol tautomer is favored by electron-withdrawing substituents and in non-protic solvents. lifescienceglobal.com

Intramolecular Rearrangements: While less common than tautomerism, intramolecular rearrangements or cyclizations can occur under specific conditions. For example, related β-keto amides have been shown to undergo competing cyclization reactions to form heterocyclic structures like pyrrolin-4-ones. beilstein-journals.org Such pathways would depend on the reaction conditions and the presence of appropriate catalysts or reagents.

Photophysical and Photochemical Behavior

The photophysical properties of this compound are determined by its chromophoric units, the benzamide and the β-ketoamide moieties.

Absorption: The molecule is expected to exhibit strong absorption in the UV region. The benzamide portion contributes to this absorption, with computational studies on related benzamide derivatives showing absorption maxima below 250 nm. nih.gov The extended conjugation and the presence of the β-dicarbonyl system can influence the position and intensity of these absorption bands. Strongly conjugated groups can cause a red shift in the absorption spectrum. nih.gov

Emission: Upon excitation, benzamide derivatives can exhibit fluorescence. The emission properties, including the quantum yield and lifetime, would be influenced by the solvent polarity and the conformational flexibility of the molecule.

Photochemistry: The β-ketoamide group can undergo photochemical reactions, such as photo-enolization, where UV irradiation promotes the formation of the enol tautomer. Other potential photochemical pathways could include intramolecular hydrogen abstraction or cyclization reactions, depending on the specific conditions and the electronic excited state involved.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Energy Landscape Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reactivity of molecules like this compound. rsc.org

Reaction Mechanism Prediction: DFT calculations can be used to map the potential energy surface for various reactions, such as hydrolysis or tautomerization. By locating transition states and intermediates, chemists can determine the most favorable reaction pathways and calculate activation energies. nih.gov This allows for a detailed understanding of the reaction mechanism at a molecular level.

Energy Landscape Analysis: Computational methods can determine the relative energies of different conformers and tautomers. nih.gov For this compound, this would be crucial for predicting the equilibrium constant between the keto and enol forms.

Spectroscopic and Property Prediction: Time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectrum, aiding in the interpretation of experimental data. nih.govconicet.gov.ar Other properties, such as molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further clarifying its reactivity. conicet.gov.ar Natural Bond Orbital (NBO) analysis can be employed to study charge delocalization and hyperconjugative interactions within the molecule. conicet.gov.ar

Comprehensive Structural Characterization and Spectroscopic Analysis of 4 3 Oxobutanamido Benzamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4-(3-oxobutanamido)benzamide, ¹H and ¹³C NMR spectroscopy would provide critical data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzamide (B126) ring, the methylene (B1212753) and methyl protons of the oxobutanamido moiety, and the amide protons. The aromatic protons would likely appear as a set of doublets in the downfield region (typically δ 7.5-8.5 ppm) due to ortho- and meta-coupling. The chemical shifts and coupling constants would be indicative of a 1,4-disubstituted benzene (B151609) ring. The methylene protons adjacent to the carbonyl group would likely resonate as a singlet around δ 3.5-4.0 ppm, while the terminal methyl protons would appear as a singlet further upfield, around δ 2.2-2.5 ppm. The two amide protons (NH) would be observed as broad singlets, with their chemical shifts being sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the amide and ketone groups (typically in the δ 160-200 ppm range), the aromatic carbons (δ 110-150 ppm), the methylene carbon, and the methyl carbon.

2D NMR Techniques: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity between different parts of the molecule. COSY would reveal proton-proton coupling networks, confirming the relationships between the aromatic protons. HMBC would be crucial for connecting the butanamido side chain to the benzamide ring by showing long-range correlations between protons and carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -CONH₂) | 7.8 - 8.0 | Doublet |

| Aromatic (ortho to -NHCO-) | 7.6 - 7.8 | Doublet |

| Methylene (-CH₂-) | 3.5 - 4.0 | Singlet |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet |

| Amide (-CONH₂) | 7.5 - 8.5 (broad) | Singlet |

| Amide (-NHCO-) | 9.0 - 10.0 (broad) | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrational frequencies include:

N-H stretching: Two bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amide (-CONH₂) and the stretching of the secondary amide (-NHCO-).

C=O stretching: Two distinct strong absorption bands in the range of 1700-1630 cm⁻¹. The amide carbonyl of the benzamide would likely appear around 1650 cm⁻¹, while the ketone carbonyl of the oxobutanamido group would be expected at a higher frequency, around 1715 cm⁻¹.

C-N stretching: Bands in the 1400-1200 cm⁻¹ region.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ range.

Aromatic C-H bending: Bands in the 900-690 cm⁻¹ region, indicative of the substitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also typically strong in Raman spectra. The aromatic ring vibrations often give rise to strong and sharp Raman bands, which can be useful for structural confirmation. The symmetric vibrations of non-polar bonds are particularly Raman active.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (primary) | N-H stretch | 3400-3300 |

| Amide (secondary) | N-H stretch | 3300-3100 |

| Ketone | C=O stretch | ~1715 |

| Amide | C=O stretch | ~1650 |

| Aromatic Ring | C=C stretch | 1600-1450 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Mapping

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation pattern.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with a high degree of accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

Fragmentation Pathways: The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bonds. Common fragmentation pathways could include:

Loss of the acetonyl group (CH₃COCH₂•) leading to a fragment corresponding to 4-aminobenzamide (B1265587).

Cleavage of the bond between the carbonyl carbon and the nitrogen of the butanamido side chain.

Fragmentation of the benzamide moiety, such as the loss of NH₂ or CO.

The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the connectivity of the different functional groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis of this compound

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Molecular Conformation: The dihedral angles between the aromatic ring and the amide planes, as well as the conformation of the flexible oxobutanamido side chain.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including hydrogen bonding interactions involving the amide groups. The primary amide (-CONH₂) and the secondary amide (-NHCO-) groups are excellent hydrogen bond donors and acceptors, and their interactions would play a significant role in the crystal packing.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared with theoretical values.

The crystal structure of a related compound, 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate, reveals that the planes of the phenoxy and phthalonitrile (B49051) rings are oriented at a dihedral angle of 60.39 (5)°. nih.gov Similar conformational features could be expected for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism for Electronic Transitions and Chiral Purity (if applicable)

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions associated with the aromatic ring and the carbonyl groups. The benzamide chromophore typically exhibits a strong absorption band around 225 nm and a weaker one around 265 nm. The presence of the oxobutanamido substituent may cause a slight shift in the position and intensity of these bands. For instance, the UV spectrum of 4-aminobenzamide shows absorption maxima that can be used for qualitative and quantitative analyses. nist.gov

Circular Dichroism (CD) Spectroscopy: If this compound or its derivatives were chiral (e.g., due to the introduction of a stereocenter), Circular Dichroism (CD) spectroscopy would be a valuable tool for determining its chiral purity and absolute configuration. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Advanced Chromatographic and Electrophoretic Techniques for Purity, Enantiomeric Excess, and Mixture Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of a compound and for separating complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the analysis of benzamide derivatives. nih.govchem-soc.si A suitable HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a characteristic property under specific chromatographic conditions. HPLC can be used to determine the purity of the compound and to quantify it in various matrices.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. For benzamide derivatives, silica (B1680970) gel plates are commonly used as the stationary phase with a variety of solvent systems as the mobile phase. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable derivatives, Gas Chromatography coupled with a mass spectrometer (GC-MS) can be a powerful analytical tool.

Chiral Chromatography: If the compound is chiral, specialized chiral stationary phases in HPLC or GC can be used to separate the enantiomers and determine the enantiomeric excess.

Advanced Applications and Functional Investigations of 4 3 Oxobutanamido Benzamide

Applications in Medicinal Chemistry and Modern Drug Discovery Paradigms

The structural features of 4-(3-Oxobutanamido)benzamide make it an exemplary scaffold for designing molecules with specific biological activities. Its amide groups can engage in crucial hydrogen bonding interactions with protein targets, while the phenyl ring offers a site for modifications to fine-tune properties like potency, selectivity, and pharmacokinetics.

Rational Design and Structure-Activity Relationship (SAR) Studies of this compound as a Bioactive Scaffold

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity. For scaffolds like this compound, Structure-Activity Relationship (SAR) studies are pivotal. These studies involve systematically modifying the molecule's structure and observing the corresponding changes in biological effect. For instance, substitutions on the benzamide's aromatic ring or alterations to the oxobutanamido side chain can dramatically influence target binding and efficacy.

SAR studies on various benzamide (B126) derivatives have revealed key structural requirements for specific activities. For example, in the development of anti-leukotriene agents, the benzamide moiety was found to correspond to the triene portion of the natural leukotriene molecule, and modifications to this part of the scaffold directly impacted antagonist activity nih.gov. Similarly, for benzimidazole (B57391) derivatives, another class of compounds featuring a related structural motif, SAR has been used to delineate the features necessary for anti-inflammatory action researchgate.net. These principles can be applied to the this compound scaffold to guide the design of new bioactive compounds.

| Modification Site | Type of Substitution | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Aromatic Ring (Positions 2, 3, 5, 6) | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Increase potency or alter selectivity | Modifies electronic properties and can form specific interactions (e.g., halogen bonds) with the target protein. |

| Aromatic Ring (Positions 2, 3, 5, 6) | Bulky hydrophobic groups | Enhance binding to hydrophobic pockets | Increases van der Waals interactions within the target's active site. |

| Oxobutanamido Side Chain (Methyl group) | Replacement with larger alkyl or aryl groups | Probe for additional binding pockets | Explores the space within the active site to identify further beneficial interactions. |

| Benzamide Nitrogen | Alkylation or substitution | Modify hydrogen bonding capacity and solubility | Altering the H-bond donor capability can change the binding mode and affect pharmacokinetic properties. |

Biological Target Identification and Validation Strategies for this compound Derivatives

A critical step in drug discovery is identifying the specific biological molecule (the "target") with which a compound interacts to produce its effect. Derivatives of the benzamide scaffold have been shown to interact with a diverse range of targets, highlighting the scaffold's versatility.

| Target Class | Specific Target Example | Associated Therapeutic Area |

| Enzymes | Carbonic Anhydrase, Acetylcholinesterase nih.gov | Glaucoma, Alzheimer's Disease |

| DNA Gyrase mdpi.comresearchgate.net | Antibacterial | |

| RET Kinase nih.gov | Oncology | |

| Main Protease (Mpro) of SARS-CoV-2 nih.gov | Antiviral | |

| Receptors | Metabotropic Glutamate Receptor 5 (mGluR5) mdpi.com | Depression, Neurological Disorders |

| Inflammatory Proteins | Inducible Nitric Oxide Synthase (iNOS) researchgate.net | Inflammation |

Table 2: Examples of Biological Targets for Benzamide Derivatives

Target identification strategies often begin with observing a compound's effect in cellular or animal models. Subsequently, techniques such as affinity chromatography, where the compound is used as "bait" to pull its protein target out of a complex mixture, can be employed. Once a target is identified, validation is necessary to confirm that its modulation is responsible for the therapeutic effect. This can involve genetic techniques like gene knockout or RNA interference to see if removing the target mimics the drug's action.

Mechanistic Studies of Biological Activity: Enzyme Inhibition, Receptor Binding, or Cellular Pathway Modulation

Understanding how a molecule exerts its effect at a molecular level is crucial for its development. Benzamide derivatives have been shown to operate through various mechanisms:

Enzyme Inhibition: Many benzamide derivatives function by inhibiting enzymes. For example, certain novel benzenesulfonamides incorporating a benzamide moiety act as potent inhibitors of human carbonic anhydrase I and II and acetylcholinesterase, with inhibitory effects observed at nanomolar concentrations nih.gov. The mechanism often involves the benzamide scaffold fitting into the enzyme's active site, blocking access to the natural substrate.

Receptor Binding: These compounds can also bind to cell surface or intracellular receptors. Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of the mGluR5 receptor mdpi.com. NAMs bind to a site on the receptor distinct from the primary (orthosteric) site, inducing a conformational change that reduces the receptor's activity. This offers a more subtle way of modulating receptor function compared to direct blocking mdpi.com.

Cellular Pathway Modulation: Bioactive compounds can influence entire cellular signaling pathways. For instance, certain nitro-substituted benzamide derivatives have demonstrated the ability to suppress the expression of key inflammatory proteins like COX-2, IL-1β, and TNF-α in macrophages researchgate.net. This indicates that the compounds interfere with the upstream signaling cascades that control the production of these inflammatory mediators.

Application of Chemoproteomics and DNA-Encoded Libraries for Hit Identification and Target Deconvolution

Modern drug discovery increasingly relies on high-throughput technologies to screen vast chemical libraries. DNA-Encoded Libraries (DELs) represent a paradigm shift in this area. In DEL technology, a unique DNA tag is attached to each small molecule, acting as an identifiable barcode drugdiscoverychemistry.com. This allows for the synthesis and screening of libraries containing billions of unique compounds in a single experiment drughunter.com.

The this compound scaffold is well-suited for inclusion in DELs. It can be functionalized at multiple points, allowing for the combinatorial attachment of a wide variety of building blocks, each step encoded by the DNA tag. After exposing the library to a protein target, binders are isolated, and their DNA tags are sequenced to reveal their chemical structures nih.gov. This method is highly efficient for identifying initial "hits." Furthermore, DELs can be used for target deconvolution, where a library is screened in the presence and absence of a bioactive compound of unknown mechanism to identify its specific protein target. Advanced DEL selection methods can even identify compounds based on their ability to induce a specific function, such as protein ubiquitination, making the identified hits more functionally relevant chemrxiv.org.

In Silico Drug Design: Molecular Docking, Dynamics Simulations, and AI/Machine Learning in Lead Optimization

Computational methods, or in silico drug design, are integral to modern lead optimization. These techniques use computer modeling to predict and analyze the interactions between a drug candidate and its target, accelerating the design-synthesize-test cycle.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor mdpi.com. For benzamide derivatives, docking studies have been used to visualize how they fit into the active sites of targets like bacterial DNA gyrase and the SARS-CoV-2 main protease mdpi.comresearchgate.netnih.gov. These models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and are crucial for activity mdpi.com.

| Compound Series | Protein Target | Key Interactions Observed in Docking | Reference |

| Pyridine–thiourea derivatives | S. aureus DNA gyrase | Hydrogen bonds with active site residues | mdpi.com |

| Aryl benzamide derivatives | mGluR5 | Hydrophobic interactions (Pro655, Ile625), H-bonds (Ser969, Tyr659), π–π stacking (Trp945) | mdpi.com |

| Nitro benzamide derivatives | iNOS | Binding to the enzyme active site, influenced by the number and orientation of nitro groups | researchgate.net |

Table 3: Summary of Molecular Docking Studies on Benzamide-Related Scaffolds

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of atoms in the ligand-protein complex over time. This helps assess the stability of the predicted binding pose and can reveal subtle conformational changes that are important for function nih.gov.

AI/Machine Learning: Artificial intelligence and machine learning are increasingly used to build predictive models for Quantitative Structure-Activity Relationships (QSAR). These models can learn from existing data to predict the activity of novel, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test, thereby optimizing resources and time researchgate.netmdpi.com.

Role in Supramolecular Assemblies and Material Science

Beyond medicine, the structural features of this compound suggest its potential utility in supramolecular chemistry and material science. Supramolecular assemblies are complex structures formed by the spontaneous association of molecules through non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces.

The this compound molecule possesses multiple sites capable of forming strong and directional hydrogen bonds: the two N-H donors and the three C=O acceptors. This arrangement makes it a candidate for self-assembly into well-ordered, higher-order structures. These could include one-dimensional fibers, two-dimensional sheets, or three-dimensional networks, potentially forming hydrogels or organogels. While specific research on this compound's self-assembly is not yet prominent, the principles of supramolecular chemistry suggest this is a promising area of investigation tue.nlrsc.org. Such self-assembling materials could find applications in:

Biomaterials: Creating scaffolds for tissue engineering that mimic the fibrous structure of the extracellular matrix.

Drug Delivery: Forming hydrogel networks that can encapsulate and provide sustained release of therapeutic agents.

Functional Materials: Designing materials with specific electronic or optical properties based on the ordered arrangement of the molecular components.

The ability to chemically modify the scaffold would allow for the tuning of these materials' properties, making this compound a potentially valuable building block in the field of functional materials.

Self-Assembly Properties and Non-Covalent Interactions of this compound

The molecular structure of this compound inherently contains functional groups capable of participating in a variety of non-covalent interactions, which are crucial for directing self-assembly processes. The primary driving forces for the self-assembly of this molecule would be hydrogen bonding and π-π stacking interactions.

The molecule possesses multiple hydrogen bond donors (the N-H groups of the primary and secondary amides) and acceptors (the C=O groups of the keto and amide functions). These sites can engage in robust intermolecular hydrogen bonding, leading to the formation of well-ordered, supramolecular structures. For instance, the benzamide group itself is known to form hydrogen-bonded dimers or catemeric chains in the solid state nih.gov. The additional amide and keto groups in the 3-oxobutanamido substituent provide further opportunities for extensive hydrogen-bonding networks, potentially leading to the formation of tapes, sheets, or more complex three-dimensional architectures.

Furthermore, the presence of the benzene (B151609) ring facilitates π-π stacking interactions. These interactions, arising from the electrostatic attraction between aromatic rings, would work in concert with hydrogen bonding to stabilize the resulting supramolecular assemblies. The interplay between the directional, specific nature of hydrogen bonds and the less directional π-π stacking can lead to sophisticated, self-assembled materials.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Functional Groups | Potential Supramolecular Outcome |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Keto C=O (acceptor) | Dimers, 1D chains, 2D sheets, 3D networks |

| π-π Stacking | Benzene Ring | Stabilization of layered structures |

Incorporation into Organic Materials: Polymers, Hydrogels, and Functional Films

The functional groups within this compound make it a promising candidate for incorporation into various organic materials, imparting specific properties to the final product.

Polymers: The molecule could potentially be used as a monomer in polymerization reactions. The primary amide or the aromatic ring could be functionalized to allow for its integration into polymer backbones, such as polyamides or polyesters. The pendant 3-oxobutanamido group would then serve as a functional side chain, capable of forming intermolecular hydrogen bonds that can enhance the mechanical properties and thermal stability of the polymer. Aromatic amides are known components of high-performance polymers, and its inclusion could confer rigidity and strength nih.gov.

Functional Films: When incorporated into thin films, the self-assembly properties of this compound could be exploited to create highly ordered surfaces. These ordered domains could influence the film's optical, electronic, or surface properties. The ability to form predictable, hydrogen-bonded arrays makes it a candidate for designing materials with anisotropic properties or for creating surfaces with specific recognition capabilities.

Catalytic Activity or Ligand Development for Metal-Catalyzed Reactions

The structure of this compound is well-suited for applications in coordination chemistry and catalysis, specifically as a ligand for transition metals. The combination of the benzamide and β-ketoamide functionalities provides multiple potential coordination sites (the nitrogen and oxygen atoms).

The amide group of a benzamide is recognized as a weakly coordinating directing group in transition-metal-catalyzed C-H activation reactions sci-hub.ruresearchgate.net. This directing ability can guide a metal catalyst to a specific position on the aromatic ring, enabling selective functionalization. At the same time, the β-ketoamide moiety is a classic bidentate ligand, capable of forming stable six-membered chelate rings with metal ions through its two oxygen atoms.

This dual functionality suggests that this compound could act as a versatile ligand. Depending on the metal center and reaction conditions, it could coordinate in several ways:

As a monodentate ligand through the benzamide group to direct C-H activation.

As a bidentate chelating ligand through the β-ketoamide group, which is common in coordination chemistry researchgate.net.

As a potential tridentate ligand, involving the oxygen of the benzamide and both oxygens of the keto-amide moiety, creating a more rigid and defined coordination environment around the metal.

This versatility makes it a compelling candidate for developing new catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations chiba-u.jpresearcher.lifenih.gov.

Table 2: Potential Catalytic Roles of this compound as a Ligand

| Coordination Mode | Involved Groups | Potential Catalytic Application | Relevant Metal Catalysts |

|---|---|---|---|

| Monodentate (Directing Group) | Benzamide (N or O) | C-H Activation/Functionalization | Rhodium (Rh), Palladium (Pd) sci-hub.ruresearchgate.net |

| Bidentate (Chelating) | β-Ketoamide (O,O) | Cross-Coupling, Asymmetric Catalysis | Copper (Cu), Nickel (Ni), Palladium (Pd) researchgate.netresearcher.life |

Environmental and Sustainable Chemistry Applications of this compound

The potential environmental applications of this compound stem from its chemical structure, which suggests possibilities in biodegradation and as a component in green chemical processes.

The presence of amide bonds in the structure of this compound is significant from a biodegradability perspective. Amide linkages can be susceptible to enzymatic hydrolysis by amidases present in microorganisms. Research on other amide-containing compounds, such as certain pesticides, has shown that the amide structure can be beneficial for biodegradation mdpi.com. This suggests that this compound could be more environmentally benign compared to more persistent organic molecules, as it has a potential pathway for breaking down in the environment.

In the realm of green chemistry, β-ketoamides are valued as versatile synthetic intermediates researchgate.net. The synthesis of such compounds from readily available starting materials using efficient and atom-economical methods is a key goal. If this compound can be synthesized via green routes, it could serve as a valuable building block for more complex molecules, contributing to more sustainable chemical manufacturing processes.

While direct studies are unavailable, the potential incorporation of this compound into polymers and hydrogels opens up possibilities for its use in water treatment. Materials functionalized with this compound could act as adsorbents for pollutants. The amide and keto groups are polar and capable of forming hydrogen bonds, which could enable the capture of organic pollutants, such as dyes or phenols, from wastewater.

Furthermore, the keto-amide moiety is known to chelate metal ions. Hydrogels or functional films containing this unit could be designed to selectively bind and remove heavy metal ions from contaminated water sources. The ability to tailor the material's structure (e.g., porosity in a hydrogel) could optimize the efficiency and capacity for pollutant remediation mdpi.com.

Emerging Research Directions and Future Perspectives for 4 3 Oxobutanamido Benzamide

Exploration of Unconventional Synthetic Strategies and Novel Reactivity

The synthesis of 4-(3-Oxobutanamido)benzamide and its analogs is moving beyond traditional amidation reactions, embracing greener and more efficient methodologies. Unconventional strategies such as microwave-assisted synthesis and continuous-flow systems are gaining prominence. Microwave irradiation has been shown to accelerate amide bond formation, often reducing reaction times from hours to minutes and increasing yields, sometimes without the need for solvents or catalysts. researchgate.netacs.org Continuous-flow chemistry offers a scalable and robust platform for direct amide synthesis, utilizing reagents like carbon disulfide and a recyclable heterogeneous Lewis acid catalyst, which enhances atom economy and simplifies purification. aip.orgmdpi.com

The reactivity of the N-aryl-3-oxobutanamide core, a key component of this compound, is being exploited in novel multicomponent reactions (MCRs). This scaffold serves as a versatile building block for complex heterocyclic structures. researchgate.net For instance, MCRs involving acetoacetanilide (B1666496) derivatives, aromatic aldehydes, and cyanomethylene reagents can be selectively guided to produce either 4H-pyran or 1,4-dihydropyridine (B1200194) derivatives, compounds which have shown potential as antitumor agents. nih.gov The direction of these reactions can be switched by altering catalysts or energy sources, such as using ultrasonication to favor one heterocyclic scaffold over another. tandfonline.comnih.gov This novel reactivity opens pathways to generate diverse molecular libraries for biological screening from a common starting material.

| Strategy | Description | Key Advantages | Relevant Moieties |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures, accelerating amide bond formation. | Reduced reaction times, increased yields, potential for solvent-free conditions. acs.org | Benzamide (B126) |

| Continuous-Flow Chemistry | Reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions. | High scalability, improved safety, easy purification, excellent reusability of catalysts. aip.org | Benzamide |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov | N-aryl-3-oxobutanamide |

| Ultrasonication | Uses high-frequency sound waves to induce cavitation, promoting chemical reactions. | Can switch reaction pathways to selectively form different heterocyclic products. tandfonline.comnih.gov | N-aryl-3-oxobutanamide |

Deepening Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the structure, reactivity, and electronic properties of this compound is being achieved through the synergy of advanced spectroscopic and computational methods. Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for unambiguous structural elucidation of benzamide derivatives. nih.govhyphadiscovery.com Advanced NMR methods like COSY, HSQC, and HMBC experiments allow for the precise assignment of proton and carbon signals and reveal through-bond connectivities, which is critical for confirming the structure of complex analogs. hyphadiscovery.com

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecule's geometric and electronic structure. aip.orgnih.gov DFT calculations are used to predict vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra to achieve a complete vibrational assignment. nih.govmaterialsciencejournal.org Furthermore, computational analyses like Hirshfeld surface analysis help in visualizing and quantifying intermolecular interactions that govern the molecular packing in the solid state. researchgate.net These theoretical studies also allow for the calculation of key electronic properties, such as HOMO-LUMO energy gaps, which are crucial for understanding charge transfer within the molecule and predicting its reactivity. nih.gov This combined approach provides a powerful toolkit for rationalizing reaction mechanisms and designing molecules with tailored properties.

| Technique | Application | Information Gained |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of complex derivatives. | Through-bond proton-proton and proton-carbon correlations for unambiguous structure confirmation. nih.govhyphadiscovery.com |

| Density Functional Theory (DFT) | Calculation of molecular properties and prediction of spectra. | Optimized geometry, vibrational frequencies (IR/Raman), HOMO-LUMO energy gaps, electronic charge distribution. aip.orgnih.gov |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in the crystalline state. | Visualization and quantification of close contacts (e.g., hydrogen bonds) between molecules. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-inhibitor interactions and reaction mechanisms. | Atomic-level details of catalysis and inhibition, elucidation of reaction pathways and transition states. researchgate.net |

Expansion of Biological Application Spectrum: Beyond Traditional Drug Targets

Researchers are actively exploring the therapeutic potential of the this compound scaffold by targeting a wide array of biological molecules beyond traditional drug targets. The benzamide and acetoacetanilide moieties are recognized as privileged structures in medicinal chemistry, appearing in compounds designed to interact with novel and challenging targets. nih.govscirp.org

Derivatives containing these scaffolds are being investigated for a variety of therapeutic applications:

Oncology: Benzamide derivatives are being developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, presenting a promising strategy for cancer therapy. nih.gov Other analogs have been designed as tubulin polymerization inhibitors, which disrupt the formation of microtubules essential for cell division, and as inhibitors of the Hedgehog signaling pathway. nih.govresearchgate.net Acetoacetanilide derivatives have shown potent activity against non-small cell lung cancer (NSCLC) by targeting EGFR mutations. nih.gov

Neurodegenerative and Psychiatric Disorders: The sigma-1 receptor (S1R), a molecular chaperone involved in neuroprotection, has emerged as a target for novel benzamide-based agonists for potential use in CNS disorders. mdpi.com Additionally, derivatives have been synthesized as potential multireceptor antipsychotics, targeting dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors.

Inflammation and Pain: The Fatty Acid Amide Hydrolase (FAAH) enzyme, which regulates endocannabinoid levels, is a significant target for inhibitors to treat pain and inflammation. nih.gov The mechanism of FAAH inhibition by related compounds has been elucidated through computational studies, aiding in the design of more potent and selective inhibitors. researchgate.netnih.gov

Development of Advanced Functional Materials with Tunable Properties

The inherent structural features of the benzamide moiety, particularly its rigidity and capacity for strong hydrogen bonding, make it an excellent building block for advanced functional materials. Research is focused on incorporating benzamide structures into polymers to create materials with highly ordered structures and tunable properties.

High molecular weight poly(p-benzamide)s are being synthesized to create robust fibers and films. tandfonline.comacs.org The polymerization of para-substituted benzamide monomers can lead to the formation of liquid crystalline solutions, which can be processed into highly oriented materials with exceptional thermal stability and mechanical strength. acs.org By synthesizing well-defined copolybenzamides, researchers can precisely control the molecular weight and introduce specific functional groups. mdpi.com For example, copolymers containing N-H benzamide units can be blended with other polymers like Nylon 6, using hydrogen bonding to enhance miscibility and create new materials with improved thermal and mechanical properties. mdpi.com The ability to functionalize the benzamide backbone also opens possibilities for creating materials for specific applications, such as the long-term release of therapeutic agents from a polymer matrix. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Predictive Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of discovering and developing new molecules like this compound. These computational tools can analyze vast datasets to predict molecular properties, plan synthetic routes, and design novel compounds from scratch. mdpi.comnih.gov

In the context of this compound and its analogs, AI can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules tailored to bind to a specific biological target. These models can explore a vast chemical space to propose novel and effective drug candidates. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can predict multistep synthetic routes for complex molecules. biopharmatrend.com These platforms can identify commercially available starting materials, flag potential side reactions, and even suggest optimal reaction conditions, significantly accelerating the "design-make-test-analyze" cycle in drug discovery. nih.govchemical.ai By combining generative AI with automated on-chip synthesis, researchers can rapidly create and screen libraries of novel compounds, dramatically speeding up the hit-to-lead process. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3-Oxobutanamido)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 3-oxobutanoyl chloride with 4-aminobenzamide under basic conditions (e.g., pyridine or triethylamine). Reaction efficiency depends on temperature (optimal range: 0–5°C to prevent side reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Catalysts like DMAP may accelerate acylation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. What analytical techniques are critical for characterizing the purity and stability of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C in DMSO-d6) to confirm structural integrity.

- Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation thresholds. UV-visible spectroscopy monitors photostability under varying light conditions .

- Hydration/Solubility : Karl Fischer titration quantifies hygroscopicity, while shake-flask methods measure solubility in PBS or DMSO .

Q. How does the structural configuration of this compound influence its solubility and bioavailability in preclinical models?

- Methodological Answer : The ketone group in the 3-oxobutanamido moiety enhances polarity, improving aqueous solubility but reducing membrane permeability. Bioavailability can be optimized via prodrug strategies (e.g., esterification of the amide) or formulation with cyclodextrins. LogP values (experimental or computational) guide lipophilicity adjustments .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different cell lines?

- Methodological Answer :

- Dose-Response Analysis : Validate activity across multiple cell lines (e.g., HT-29, MCF-7) using standardized IC50 assays. Include positive controls (e.g., doxorubicin) to normalize inter-lab variability .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify pathway-specific effects (e.g., apoptosis vs. autophagy). Compare results with structurally related benzamides (e.g., PARP-1 inhibitors) to isolate target-specific actions .

- Metabolic Interference Checks : Assess off-target effects on glucose metabolism or DNA synthesis via Seahorse assays or ³H-thymidine incorporation .

Q. How can computational chemistry guide the design of this compound derivatives to enhance target specificity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Hsp90 or HDACs). Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict bioactivity. Key descriptors include topological polar surface area (TPSA) and hydrogen-bond donor count .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) to reduce toxicity risks .

Q. What in vivo models are most appropriate for evaluating the pharmacokinetic profile of this compound, considering its metabolic stability?

- Methodological Answer :

- Rodent Models : Use Sprague-Dawley rats for IV/PO dosing (5–20 mg/kg). Collect plasma samples at 0.5, 2, 6, and 24 h post-dose. LC-MS/MS quantifies parent compound and metabolites (e.g., glucuronidated forms) .

- Tissue Distribution : Autoradiography with ¹⁴C-labeled compound identifies accumulation in target organs (e.g., liver vs. tumor) .

- CYP Inhibition Assays : Human liver microsomes assess metabolic stability. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to evaluate drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.